molecular formula C22H16N2O5 B11656303 10-(2-hydroxy-5-nitrophenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione

10-(2-hydroxy-5-nitrophenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione

Cat. No.: B11656303
M. Wt: 388.4 g/mol
InChI Key: CDUYZPLDZUEFFR-UHFFFAOYSA-N
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Description

10-(2-hydroxy-5-nitrophenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione is a complex organic compound that belongs to the class of fused tetracyclic quinoline derivatives. These compounds are known for their significant and wide-spectrum biological properties, making them valuable in various fields of scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(2-hydroxy-5-nitrophenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione can be achieved through a multi-step reaction process. One common method involves the reaction of aromatic aldehydes, indan-1,3-dione, dimedone, and p-toluidine/ammonium acetate in the presence of a heterogeneous CuO supported on a zeolite-Y catalyst. This reaction is typically carried out in ethanol under reflux conditions, resulting in high yields of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. The catalyst used in the synthesis can be recycled multiple times with minimal loss in activity, making the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

10-(2-hydroxy-5-nitrophenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

10-(2-hydroxy-5-nitrophenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activity.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 10-(2-hydroxy-5-nitrophenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit topoisomerase enzymes, which are crucial for DNA replication and cell division, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-(2-hydroxy-5-nitrophenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C22H16N2O5

Molecular Weight

388.4 g/mol

IUPAC Name

10-(2-hydroxy-5-nitrophenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione

InChI

InChI=1S/C22H16N2O5/c25-16-9-8-11(24(28)29)10-14(16)18-19-15(6-3-7-17(19)26)23-21-12-4-1-2-5-13(12)22(27)20(18)21/h1-2,4-5,8-10,18,23,25H,3,6-7H2

InChI Key

CDUYZPLDZUEFFR-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(C3=C(N2)C4=CC=CC=C4C3=O)C5=C(C=CC(=C5)[N+](=O)[O-])O)C(=O)C1

Origin of Product

United States

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